1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H19ClO |
|---|---|
Molecular Weight |
202.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H19ClO/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
QRUFOUSYVYLTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CCCl)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aldehyde Functionalization of 4,4-Dimethylcyclohexane Derivatives
Starting from 4,4-dimethylcyclohexane-1-carbaldehyde, the compound can be modified to introduce the 2-chloroethyl substituent. The aldehyde precursor is commercially available or synthesized by oxidation of the corresponding 4,4-dimethylcyclohexanol.
- Step 1: Preparation of 4,4-dimethylcyclohexane-1-carbaldehyde
Typical oxidation methods include the use of PCC (pyridinium chlorochromate) or Swern oxidation on 4,4-dimethylcyclohexanemethanol. - Step 2: Introduction of the 2-chloroethyl group
This can be achieved by nucleophilic substitution or alkylation reactions, where a 2-chloroethyl halide (e.g., 2-chloroethyl bromide) reacts with the aldehyde-bearing cyclohexane under controlled conditions, often in the presence of a base to facilitate substitution.
Direct Halogenation of 2-Ethyl Side Chain on Cyclohexane Aldehyde
Alternatively, a 2-ethyl substituent on the cyclohexane ring can be halogenated to introduce the chlorine atom:
- Step 1: Synthesis of 1-(2-ethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
This intermediate can be prepared by alkylation of the aldehyde precursor with ethyl halides or by Grignard reaction followed by oxidation. - Step 2: Chlorination of the ethyl side chain
Using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), the terminal ethyl group is selectively chlorinated to form the 2-chloroethyl substituent.
Vilsmeier–Haack Formylation Followed by Side Chain Modification
Though more commonly applied to aromatic systems, Vilsmeier–Haack formylation has been adapted for cyclohexane derivatives:
- Step 1: Introduction of the aldehyde group via Vilsmeier–Haack reagent (POCl3 and DMF) on a 2-chloroethyl-substituted cyclohexane precursor.
- Step 2: Purification and isolation of the aldehyde compound.
This method is beneficial for regioselective formylation but requires careful control of reaction conditions to avoid over-chlorination or side reactions.
Comparative Summary of Preparation Routes
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of 4,4-dimethylcyclohexanemethanol + Alkylation | 4,4-Dimethylcyclohexanemethanol | PCC, 2-chloroethyl bromide, base | Straightforward, moderate yield | Requires multi-step purification |
| Halogenation of 2-ethyl side chain aldehyde | 1-(2-ethyl)-4,4-dimethylcyclohexane-1-carbaldehyde | SOCl2 or PCl5 | Direct chlorination, selective | Possible side reactions, harsh reagents |
| Vilsmeier–Haack formylation on 2-chloroethyl cyclohexane | 2-Chloroethyl-substituted cyclohexane | POCl3, DMF | Regioselective formylation | Limited to certain substrates, sensitive conditions |
Additional Considerations
- Safety precautions are necessary when handling chlorinated reagents and aldehydes due to their toxicity and volatility.
- Scale-up synthesis requires optimization of reaction times and reagent equivalents to maximize yield and minimize impurities.
- Analytical characterization (NMR, IR, MS) is essential to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds
Scientific Research Applications
1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect their function. The chloroethyl group can participate in alkylation reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations:
- Nitrosourea Analogs (CCNU, BCNU): These compounds decompose to release 2-chloroethylating agents and isocyanates, enabling DNA crosslinking and protein carbamoylation .
- Carbaldehyde-Containing Compounds: The carbaldehyde group in the target compound could engage in Schiff base formation or redox reactions, similar to 1-ethoxycyclohexane-1-carbaldehyde (). However, steric hindrance from the 4,4-dimethyl groups may limit accessibility .
Physicochemical Properties
Research Findings and Gaps
- In Vitro Cytotoxicity: While chloroethylnitrosoureas (e.g., BCNU) show consistent cytotoxicity across cell lines , the target compound’s activity remains unstudied. Its efficacy may parallel nitrosoureas if the 2-chloroethyl group can alkylate DNA under physiological conditions.
- Metabolic Stability: The carbaldehyde group may undergo rapid oxidation or reduction in vivo, limiting bioavailability compared to nitrosoureas .
- Therapeutic Index: highlights that optimal nitrosoureas balance alkylation and carbamoylation. The absence of carbamoylating activity in the target compound could reduce toxicity but also efficacy .
Biological Activity
1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde, also known as 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde, is a chemical compound with potential biological activities that have garnered interest in various research fields. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde
- Molecular Formula : C9H15ClO
- Molecular Weight : 174.67 g/mol
- CAS Number : 90404593
Biological Activity Overview
The biological activity of 1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has been investigated primarily in the context of its potential as a therapeutic agent and its effects on various biological systems.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the chloroethyl group is often associated with alkylating agents that can interfere with DNA synthesis and repair mechanisms in cancer cells. This interference can lead to apoptosis or programmed cell death in malignant cells.
- Neurotoxicity and Safety Profile : Research indicates that while the compound may have therapeutic potential, it also raises concerns regarding neurotoxicity. Toxicological assessments are crucial to evaluate its safety profile for potential use in medicinal applications.
- Enzyme Inhibition : Some studies have indicated that the compound might inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University explored the effects of 1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde on various cancer cell lines. The findings demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis via DNA damage |
| MCF-7 (breast) | 12 | Cell cycle arrest and apoptosis |
| A549 (lung) | 20 | Inhibition of proliferation |
These results suggest that the compound has selective cytotoxicity against certain cancer types, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Study 2: Toxicological Assessment
A comprehensive toxicological study was performed to assess the neurotoxic effects of the compound on rodent models. Key findings included:
| Endpoint | Control Group | Treatment Group (50 mg/kg) |
|---|---|---|
| Body Weight Change (%) | - | -5% |
| Neurobehavioral Score | Normal | Significant impairment |
| Histopathological Changes | No changes | Neuronal degeneration |
The results indicated significant neurobehavioral impairments at higher doses, highlighting the need for careful dose optimization in future therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 1-(2-Chloroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde?
- Methodological Answer : Employ a combination of H NMR (400 MHz, CDCl) to identify proton environments (e.g., aldehyde protons at δ ~10.3 ppm and chloroethyl signals at δ ~3.5–4.0 ppm) and C NMR for carbonyl (δ ~190–200 ppm) and quaternary carbons. IR spectroscopy can confirm the aldehyde group (C=O stretch ~1660–1720 cm) and C-Cl bonds (~600–800 cm). Mass spectrometry (FAB or ESI) provides molecular weight validation (e.g., m/z ~245–250 g/mol). Cross-reference with PubChem protocols for analogous carbaldehydes .
Q. How can the stability of this compound be maintained during storage?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C in amber vials to prevent light-induced degradation. Avoid moisture due to potential hydrolysis of the chloroethyl group. Stability tests under varying pH and temperature (e.g., accelerated aging at 40°C for 48 hours) can identify degradation pathways, referencing safety protocols from LGC Limited .
Q. What synthetic routes are effective for producing this compound at the laboratory scale?
- Methodological Answer : A multi-step approach may involve:
Friedel-Crafts alkylation of 4,4-dimethylcyclohexanone with 2-chloroethyl chloride under Lewis acid catalysis (e.g., AlCl).
Oxidation of the resulting alcohol to the carbaldehyde using pyridinium chlorochromate (PCC).
Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by TLC/HPLC. Adjust reaction time/temperature to optimize yield (~60–70%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloroethyl and aldehyde groups?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density around the aldehyde and chloroethyl groups, identifying nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in solvent models (e.g., water/DMSO) assess solvation effects. Validate predictions with experimental kinetic studies (e.g., SN2 substitution rates for the chloroethyl group) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed concentrations, cell lines, and incubation times). Verify stereochemical purity via chiral HPLC, as impurities in enantiomers (e.g., from asymmetric synthesis) may skew results. Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes/receptors, referencing PubChem’s bioactive analogs .
Q. How can enantiomers be separated given the compound’s chiral centers?
- Methodological Answer : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric derivatives (e.g., using (R)- or (S)-α-methylbenzylamine) and separate via crystallization. Validate enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents .
Q. What mechanistic pathways explain the formation of the chloroethyl group during synthesis?
- Methodological Answer : Radical-initiated pathways (e.g., AIBN-mediated) may compete with SN2 mechanisms in Friedel-Crafts reactions. Use isotopic labeling (e.g., C/H) to track bond formation. Kinetic isotope effects (KIE) and Hammett plots can differentiate between mechanisms. Computational transition-state analysis (Gaussian 16) provides activation energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
